2-F-Ph-ACN has the chemical formula C₈H₆FN. Its key structural features include []:
2-F-Ph-ACN can participate in various chemical reactions due to the presence of the nitrile group. Here are some potential reactions:
C₈H₆FN + H₂O -> C₈H₈FNO + NH₃ (Eq. 1)
C₈H₆FN + RNH₂ -> C₈H₇FNR + NH₃ (Eq. 2)
Experimental data is needed to confirm these predicted properties.
Currently, there is no scientific research readily available on the specific mechanism of action of 2-F-Ph-ACN in biological systems.
2-F-Ph-ACN can serve as a building block for the synthesis of various heterocyclic compounds, which are a class of organic molecules with a ring structure containing at least one atom other than carbon. These heterocyclic compounds can possess diverse biological activities, making them potential candidates for drug discovery. For instance, a study published in the journal Molecules described the use of 2-F-Ph-ACN in the synthesis of novel pyrazole derivatives, which are a type of heterocyclic compound exhibiting promising anti-inflammatory and analgesic properties [].
The presence of the fluorine atom and the nitrile group in 2-F-Ph-ACN can impart specific properties to the molecules it helps create. This makes it potentially useful in the development of functional materials with tailored properties for various applications. For example, research published in the journal Tetrahedron Letters explored the use of 2-F-Ph-ACN in the synthesis of new fluorinated Schiff bases, which are a class of compounds with potential applications in organic light-emitting diodes (OLEDs) [].
Irritant